molecular formula C19H20N2O5S B2614207 6-ethyl 3-methyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-03-4

6-ethyl 3-methyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2614207
CAS No.: 864926-03-4
M. Wt: 388.44
InChI Key: BLGSTXLZXNUQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-ethyl 3-methyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a thienopyridine derivative characterized by a bicyclic core structure with ester groups (ethyl and methyl) at positions 3 and 6, respectively, and a benzamido substituent at position 2. Key properties include:

  • Molecular weight: ~451.5 g/mol (based on analogs) .
  • Functional groups: Benzamido (electron-withdrawing), ethyl/methyl esters (hydrolytically labile).
  • Potential applications: Anticancer, enzyme inhibition, or optoelectronic uses, inferred from related compounds .

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-benzamido-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-3-26-19(24)21-10-9-13-14(11-21)27-17(15(13)18(23)25-2)20-16(22)12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGSTXLZXNUQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl 3-methyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-ethyl 3-methyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

6-ethyl 3-methyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl 3-methyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Research Findings

Substituent Impact: 3,4,5-Trimethoxyphenylamino (3d) enhances antitubulin activity via hydrophobic interactions with tubulin’s colchicine site . Benzamido groups (target compound, 6g) improve binding affinity compared to pyridineamide (6h) due to aromatic stacking .

Ester Group Optimization :

  • tert-Butyl esters (3j) increase metabolic stability vs. ethyl/methyl (target compound), critical for in vivo efficacy .

Metal Coordination :

  • Schiff base ligands () form stable metal chelates (Fe, Co, Ni) with enhanced enzymatic inhibition but reduced antioxidant activity vs. parent ligands .

Biological Activity

The compound 6-ethyl 3-methyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a member of the thieno[2,3-c]pyridine family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy in various biological contexts, and relevant research findings.

  • Molecular Formula : C27H37N3O7S2
  • Molecular Weight : 579.73 g/mol
  • CAS Number : 449770-48-3
  • Purity : Typically 95% .

Antitumor Activity

Recent studies have indicated that derivatives of thieno[2,3-c]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to our compound of interest have shown promising results:

  • IC50 Values :
    • HeLa cells: 1.1–2.8 µM
    • L1210 and CEM cells: IC50 values of 2.8 µM and 2.3 µM respectively .

These findings suggest that the compound may possess selective cytotoxicity towards cancer cells while sparing normal cells, as indicated by IC50 values exceeding 20 µM in normal human peripheral blood mononuclear cells (PBMC) .

The mechanism underlying the antiproliferative effects is believed to involve disruption of the cell cycle. Specifically, studies have shown that treatment with related compounds leads to a significant accumulation of cells in the G2/M phase of the cell cycle:

  • Flow Cytometry Results :
    • Control K562 cells had a G2/M phase percentage of approximately 22%.
    • After treatment with derivatives at IC50 concentrations, this increased to about 30% and 33% .

This indicates that the compound may act as a tubulin assembly inhibitor, which is a common mechanism for many anticancer agents.

Apoptotic Effects

The compound also appears to induce apoptosis in cancer cells. In experiments with K562 cells:

  • At IC50 concentrations, apoptosis rates increased significantly from control levels (11%) to approximately 32.87% and 56.01% for different derivatives .

This suggests that the compound not only inhibits cell proliferation but also promotes programmed cell death in cancerous cells.

Study on Antitubulin Agents

A comprehensive study evaluated several new antitubulin agents based on thieno[2,3-c]pyridine scaffolds. The results indicated that these compounds exhibited potent antiproliferative activity against multiple cancer cell lines with varying IC50 values, reinforcing the potential therapeutic applications of thieno[2,3-c]pyridine derivatives .

Structural Activity Relationship (SAR)

The structural activity relationship studies highlighted that modifications to the thieno[2,3-c]pyridine structure can significantly influence biological activity. For example:

CompoundStructure ModificationIC50 (HeLa)
Compound AEthoxycarbonyl at C-61.1 µM
Compound BMethoxycarbonyl at C-61.9 µM

These variations underscore the importance of specific functional groups in enhancing biological activity .

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis typically involves sequential reactions such as amide coupling, esterification, and cyclization. Key steps include:

  • Reaction conditions : Use anhydrous solvents (e.g., DMF or THF) and controlled temperatures (e.g., 0–5°C for sensitive intermediates) to minimize side reactions .
  • Purification : Employ flash chromatography with gradients of ethyl acetate/petroleum ether (e.g., 2:8 v/v) to isolate intermediates. Final purification via recrystallization in ethanol/water mixtures enhances crystallinity .
  • Monitoring : Track reaction progress using TLC (silica gel, UV detection) and confirm completion via LC-MS or 1H^1H-NMR (e.g., disappearance of starting material signals at δ 1.32 ppm for ethyl esters) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify substituents (e.g., ethyl ester protons at δ 1.32 ppm, methyl groups at δ 3.74 ppm) and confirm the thienopyridine core (aromatic protons at δ 7.16–8.79 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion (e.g., [M+H+^+] at m/z 517.0) and detects isotopic patterns for brominated analogs .
  • Infrared Spectroscopy (IR) : Peaks at 1680–1720 cm1^{-1} confirm ester carbonyl groups, while 3300 cm1^{-1} indicates amide N-H stretches .

Advanced Research Questions

Q. How do structural modifications (e.g., benzamido substituents) influence biological activity in related thienopyridine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the benzamido group with fluorinated (e.g., 2,6-difluoro) or sulfonamide analogs to enhance target binding. For example, 4-methylpiperidine sulfonyl moieties improve kinase inhibition by increasing hydrophobic interactions .
  • Functional Group Analysis : Use X-ray crystallography (e.g., PDB ID: JN8) to map binding conformations or computational docking (AutoDock Vina) to predict interactions with targets like tubulin or kinases .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and 2D-COSY to resolve overlapping signals (e.g., diastereotopic protons in the dihydrothieno ring) .
  • Isotopic Labeling : Synthesize 15N^{15}N- or 13C^{13}C-labeled analogs to confirm ambiguous assignments (e.g., distinguishing amide vs. ester carbonyls in IR) .

Q. How can researchers identify and validate biological targets for this compound?

  • Methodological Answer :

  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify inhibition (IC50_{50} values <1 µM suggest therapeutic potential) .
  • Cellular Assays : Use HEK293T cells transfected with luciferase reporters to assess pathway modulation (e.g., NF-κB or MAPK) .

Q. What synthetic routes enable regioselective functionalization of the dihydrothieno[2,3-c]pyridine core?

  • Methodological Answer :

  • Electrophilic Substitution : Bromination at C2 using NBS (N-bromosuccinimide) in CCl4_4 yields regioselective intermediates for Suzuki-Miyaura couplings .
  • Protection/Deprotection : Use Boc (tert-butyloxycarbonyl) groups to protect amines during ester hydrolysis, ensuring selective carboxylate modification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.